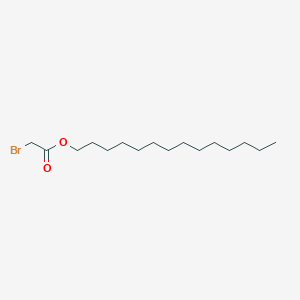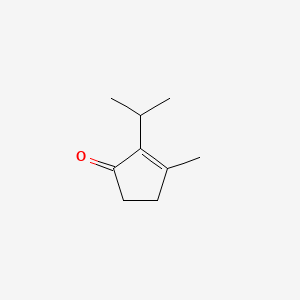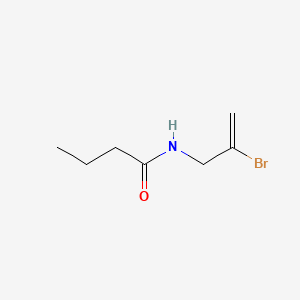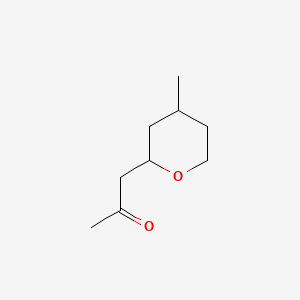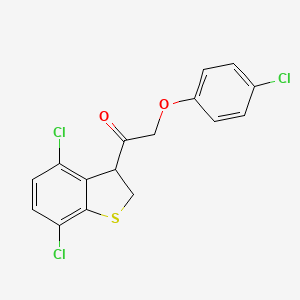
Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride is a chemical compound with the molecular formula C17H25ClN2O. It is known for its unique structure, which includes a piperidine ring and a benzylidene group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride typically involves the reaction of acetamide with a benzylidene derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted on its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, monohydrochloride
- Propionamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-, monohydrochloride
Uniqueness
Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a benzylidene group
Properties
CAS No. |
13430-13-2 |
|---|---|
Molecular Formula |
C23H29ClN2O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(2-methyl-1-phenyl-2-piperidin-1-ium-1-ylpropylidene)-2-phenylacetamide;chloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-23(2,25-16-10-5-11-17-25)22(20-14-8-4-9-15-20)24-21(26)18-19-12-6-3-7-13-19;/h3-4,6-9,12-15H,5,10-11,16-18H2,1-2H3;1H |
InChI Key |
DJRQCTIYWBSHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=NC(=O)CC1=CC=CC=C1)C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



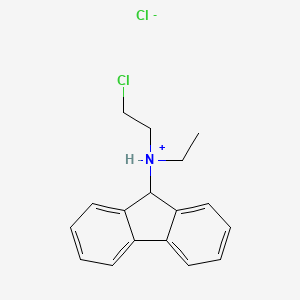
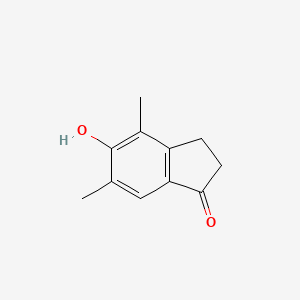
![10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1)](/img/structure/B13740397.png)
